molecular formula C20H16F2O B1594061 2,6-Bis(4-fluorobenzylidene)cyclohexanone CAS No. 62085-74-9

2,6-Bis(4-fluorobenzylidene)cyclohexanone

Cat. No.: B1594061
CAS No.: 62085-74-9
M. Wt: 310.3 g/mol
InChI Key: STPNBQOTKFPYEG-UHFFFAOYSA-N
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Description

2,6-Bis(4-fluorobenzylidene)cyclohexanone is a useful research compound. Its molecular formula is C20H16F2O and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Biological Activity

2,6-Bis(4-fluorobenzylidene)cyclohexanone is a synthetic compound with significant biological activity, particularly as a selective inhibitor of cyclooxygenase enzymes (Cox-1 and Cox-2) and tyrosinase. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H16_{16}F2_{2}O
  • Molecular Weight : 310.34 g/mol
  • CAS Number : 395-12-0

Inhibition of Cyclooxygenase Enzymes

This compound selectively inhibits Cox-1 and Cox-2 enzymes. The inhibition of these enzymes disrupts the synthesis of prostaglandins, which are mediators of inflammation and pain signaling. This selective inhibition leads to a decrease in inflammatory responses, making the compound a potential candidate for anti-inflammatory therapies. Molecular docking studies have shown that it interacts with specific residues in the active site of Cox-1, such as Arg120 and Ser530, which are crucial for its inhibitory action .

Inhibition of Tyrosinase

This compound also exhibits inhibitory activity against tyrosinase, an enzyme essential for melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, suggesting its potential use in skin-whitening products .

The biochemical properties of this compound include:

  • Stability : The compound remains stable under standard laboratory conditions, maintaining its inhibitory effects over time.
  • Dosage Effects : In animal models, lower doses effectively inhibit both tyrosinase and cyclooxygenase enzymes, leading to reduced melanin production and inflammation.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). This reduction is correlated with its ability to inhibit Cox enzymes preferentially .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. For instance, studies suggest that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Further investigations are required to fully elucidate these effects in various cancer models .

Case Studies

StudyObjectiveFindings
Study on COX InhibitionEvaluate anti-inflammatory effectsDemonstrated significant reduction in PGE2 production in treated cells
Tyrosinase Inhibition StudyAssess skin-whitening potentialShowed effective inhibition of melanin synthesis in melanocytes
Anticancer Activity AssessmentInvestigate effects on cancer cellsInduced apoptosis in specific cancer cell lines; further studies needed

Scientific Research Applications

Key Interactions:

  • COX-1 and COX-2 Inhibition : The compound exhibits a preference for COX-1 over COX-2, which is significant for developing anti-inflammatory agents with fewer side effects.
  • Tyrosinase Inhibition : It also inhibits tyrosinase, an enzyme essential for melanin synthesis, making it a candidate for skin-whitening agents.

Anti-inflammatory Agents

Research indicates that 2,6-Bis(4-fluorobenzylidene)cyclohexanone can effectively reduce inflammation by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). This property is particularly relevant in the development of new anti-inflammatory drugs .

Skin Whitening Agents

Due to its ability to inhibit tyrosinase, this compound has potential applications in cosmetic formulations aimed at reducing hyperpigmentation and promoting skin lightening.

Drug Development

The structural analogs of curcumin, such as this compound, are being explored for their therapeutic potential against various diseases, including cancer and inflammatory disorders. The selectivity profile of this compound provides a foundation for developing drugs with improved efficacy and safety profiles compared to existing therapies .

Case Study 1: Inhibition of COX Enzymes

A study utilizing molecular docking simulations revealed that this compound interacts specifically with amino acid residues in the active site of COX-1. This interaction leads to a significant decrease in the production of pro-inflammatory mediators, showcasing its potential as an anti-inflammatory agent.

Case Study 2: Tyrosinase Inhibition in Melanocytes

In vitro studies demonstrated that this compound effectively inhibits melanin production in melanocytes by targeting tyrosinase. The implications for cosmetic applications are substantial, as it offers a mechanism to reduce unwanted pigmentation without the adverse effects associated with other skin-lightening agents .

Summary Table of Applications

Application AreaMechanism of ActionPotential Benefits
Anti-inflammatory agentsInhibition of COX-1 and COX-2Reduced inflammation and pain
Skin whitening agentsInhibition of tyrosinaseReduction in melanin synthesis
Drug developmentStructural analog of curcuminImproved efficacy and safety in treatments

Properties

IUPAC Name

2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPNBQOTKFPYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278965
Record name 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-12-0, 62085-74-9
Record name 2,6-Bis[(4-fluorophenyl)methylene]cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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